2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
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Overview
Description
2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further chemical transformations.
Scientific Research Applications
2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, preventing their activation and subsequent signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, altering their chemical properties and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to the pyrazole and pyridine rings, providing unique structural and functional characteristics.
Uniqueness
2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific ring fusion pattern and the presence of both pyrazole and pyridine rings. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
2-pyridin-3-yl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11-9-7-15(8-2-1-4-12-6-8)14-10(9)3-5-13-11/h1-2,4,6-7H,3,5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLYHPXGWFVBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN(N=C21)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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